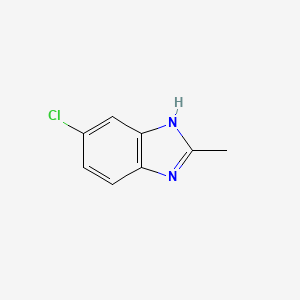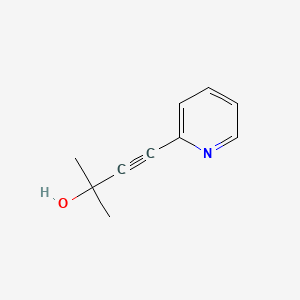
2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol
Overview
Description
“2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” is a chemical compound with the CAS Number: 55384-91-3 . It has a molecular weight of 161.2 and its IUPAC name is 2-methyl-4-(4-pyridinyl)-3-butyn-2-ol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11NO/c1-10(2,12)6-3-9-4-7-11-8-5-9/h4-5,7-8,12H,1-2H3 . The crystal structure of a similar compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, has been reported . It is monoclinic, with a = 5.901 (2) Å, b = 13.380 (4) Å, c = 11.537 (3) Å, β = 95.760 (5)°, V = 906.3 Å3, Z = 4 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 161.2 .Scientific Research Applications
Synthesis and Structural Characterization
2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol has been synthesized and characterized, indicating its importance in the development of new chemical compounds. The synthesis involved Sonogashira coupling, and its structure was confirmed through NMR and X-ray single-crystal diffraction, demonstrating its potential for applications in material science and chemistry research (Liu Qiao-r, 2014).
Chemical Synthesis
This compound has been utilized in chemical reactions, such as the synthesis of 1,4‐bis(4‐pyridyl)butadiyne. This process highlights its role as a reactive intermediate in producing complex organic molecules, which is crucial in organic synthesis and pharmaceutical research (Leopoldo Delia Ciana & A. Haim, 1984).
Study in Hydrogen Bonding
Research involving the hetero-association of pyridine with various compounds, including this compound, has provided insights into hydrogen bonding mechanisms. This is significant for understanding molecular interactions in fields like biochemistry and materials science (J. Lomas & C. Cordier, 2009).
Applications in Organic Light-Emitting Diodes (OLEDs)
The compound's derivatives have been investigated for their potential in OLEDs, showcasing its relevance in the development of advanced electronic and photonic materials. These studies contribute to the field of optoelectronics and material engineering (Li-min Huang et al., 2013).
Electroluminescence Research
Studies on the electroluminescence of iridium(III) complexes, involving derivatives of this compound, contribute to the development of high-efficiency OLEDs. This research is significant for advancements in display technologies and lighting systems (Ning Su et al., 2021).
DNA Binding and Nuclease Activity
Cu(II) complexes of this compound and its derivatives have been studied for DNA binding and nuclease activity, indicating potential applications in biochemistry and molecular biology, particularly in understanding DNA-protein interactions and developing new therapeutic agents (Pankaj Kumar et al., 2012).
Catalysis in Chemical Reactions
The compound has been used in catalysis, specifically in reactions like methoxycarbonylation of olefins. This highlights its role in industrial chemistry and the development of more efficient and environmentally friendly catalytic processes (Zethu Zulu et al., 2020).
properties
IUPAC Name |
2-methyl-4-pyridin-2-ylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,12)7-6-9-5-3-4-8-11-9/h3-5,8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUWIVMOMHEALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351380 | |
| Record name | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29767-97-3 | |
| Record name | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



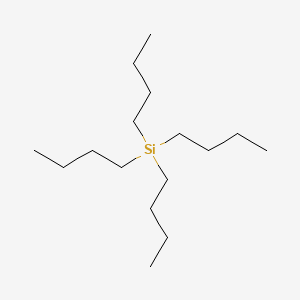


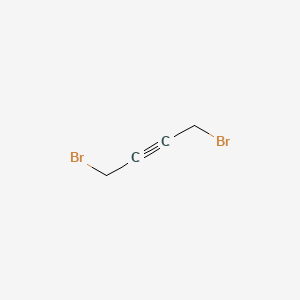

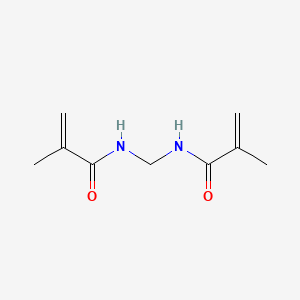
![Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,11-diyl)bis-](/img/structure/B1582479.png)
![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)



